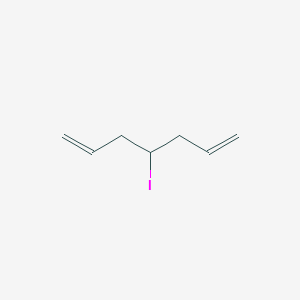

4-Iodohepta-1,6-diene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodohepta-1,6-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11I/c1-3-5-7(8)6-4-2/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLNWJVJFSFPLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580149 | |

| Record name | 4-Iodohepta-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921926-33-2 | |

| Record name | 4-Iodohepta-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodohepta 1,6 Diene and Derivatives

Direct Synthesis Approaches for 4-Iodohepta-1,6-diene

Direct synthesis of this compound would logically start from a readily available hepta-1,6-diene precursor, such as hepta-1,6-dien-4-ol. The key transformation is the selective introduction of an iodine atom at the C-4 position.

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis and represents the most plausible route to this compound from hepta-1,6-dien-4-ol. fiveable.me Several standard methods are applicable for this functional group interconversion.

One common method is the Appel reaction , which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) or carbon tetraiodide (CI₄) to convert alcohols to alkyl iodides under mild conditions. fiveable.me This reaction proceeds with an inversion of stereochemistry, a crucial factor in stereoselective synthesis. fiveable.me

Another powerful technique is the Mitsunobu reaction , which can also convert alcohols to a variety of functional groups, including iodides, using a nucleophile (e.g., zinc iodide), triphenylphosphine, and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). fiveable.me This reaction is also known for its characteristic inversion of stereochemistry. fiveable.me

The table below summarizes potential conversion reactions from a suitable precursor.

Table 1: Functional Group Interconversion Reactions for Synthesis of Iodoalkenes

| Reaction Name | Reagents | Key Features |

|---|---|---|

| Appel Reaction | PPh₃, I₂ | Mild conditions; Inversion of stereochemistry. fiveable.me |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, ZnI₂ | Inversion of stereochemistry; Broad substrate scope. fiveable.me |

The stereoselective synthesis of specific isomers of this compound is intrinsically linked to the stereochemistry of the starting material and the mechanism of the chosen reaction. Since the C-4 position is a stereocenter, obtaining enantiomerically pure or enriched this compound requires a stereoselective approach.

If starting from a chiral, enantiomerically pure hepta-1,6-dien-4-ol, reactions that proceed via an Sₙ2 mechanism, such as the Appel, Mitsunobu, or a two-step tosylation-Finkelstein sequence, will result in a predictable inversion of the stereocenter. fiveable.me Therefore, the (R)-enantiomer of the alcohol would yield the (S)-enantiomer of the iodide, and vice versa. Control over the stereochemistry of the precursor alcohol is thus paramount for achieving a stereoselective synthesis of the final iodo-diene.

Synthesis of Halogenated Heptadienes and Related Iodo-Dienes

The synthesis of other halogenated dienes, particularly those with fluorine or additional iodine atoms, has been reported and provides valuable insight into the chemistry of these systems.

The synthesis of fluorinated dienes, including 4-chloroperfluoro-1,6-heptadiene, often involves telomerization as a key step. nist.govnih.govarchive.org This process utilizes starting materials like tetrafluoroethylene (B6358150) in reaction with iodo-compounds to produce telomers of varying chain lengths. nist.gov These telomers serve as precursors to the final diene products. nist.govnih.gov For instance, the synthesis of 4-chloroperfluoro-1,6-heptadiene has been achieved from a telomer acid precursor. nist.gov

In a related synthesis, (1E,6E)-3,3,4,4,5,5-hexafluoro-1,7-di-iodohepta-1,6-diene was prepared by reacting 1,3-di-iodohexafluoropropane with an excess of (E)-1,2-di-iodoethylene in the presence of copper bronze. rsc.org

Table 2: Physical Constants of Telomer Precursors in Fluorodiene Synthesis nist.gov

| Telomer | Boiling Point (°C at 1 atm) | Density (g/mL at 24°C) | Refractive Index (n_D at 24°C) |

|---|---|---|---|

| C₂F₄I(C₂F₄)C₂F₄I | 196 | 2.080 | 1.3320 |

| C₂F₄I(C₂F₄)₂C₂F₄I | 245 | 2.112 | 1.3285 |

| C₂F₄I(C₂F₄)₃C₂F₄I | 280 | 2.118 | 1.3260 |

Achieving regioselective iodination is critical when multiple reactive sites are present, as in a diene system. For a 1,6-diene, iodination could potentially occur at the double bonds or the allylic C-4 position. The selective introduction of iodine at the C-4 position of hepta-1,6-diene would likely proceed via a radical mechanism.

Electrophilic iodination of alkenes and dienes can be achieved with various reagents. mdpi.com For instance, the combination of N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) is effective for the iodination of activated aromatic compounds and could be adapted for diene systems. researchgate.net The regioselectivity in such reactions is highly dependent on the substrate and reaction conditions, with the formation of an intermediate iodonium (B1229267) ion often directing the outcome. mdpi.com Palladium-catalyzed methods have also been developed for the regioselective C-H iodination of unactivated olefins, typically requiring a directing group to achieve high selectivity for a specific position. acs.org

A study on the radical cyclization of 1,6-heptadiene (B165252) with iodoperfluoroalkanes shows that the initial perfluoroalkyl radical adds to one of the double bonds. researchgate.net The resulting radical can then either abstract an iodine atom to give a linear adduct or undergo cyclization. researchgate.netresearchgate.net This highlights a competing reaction pathway that must be managed to achieve direct, non-cyclic iodination at the C-4 position.

Advanced Synthetic Techniques for 1,6-Dienes with Halogen Substituents

Modern synthetic chemistry offers advanced techniques for the preparation and manipulation of halogenated 1,6-dienes. Transition metal catalysis, in particular, has enabled novel transformations. nih.gov

A notable example is the palladium-catalyzed iodine atom transfer cycloisomerization of (Z)-1-iodo-1,6-dienes. acs.org This reaction proceeds through a catalytic cycle involving oxidative addition of Pd(0) to the vinyl iodide, followed by intramolecular alkene insertion and subsequent reductive elimination of an alkyl iodide. acs.org This process transforms a vinyl iodide into a cyclized alkyl iodide, demonstrating a sophisticated method for constructing complex cyclic molecules from halogenated diene precursors. acs.org

Visible-light-facilitated photocatalysis has also emerged as a powerful tool. For example, the 5-exo-trig cyclization of 1,6-dienes has been achieved using dichloromethane (B109758) or chloroform (B151607) as reagents under visible light, indicating the potential for radical-based functionalization of diene systems under mild conditions. researchgate.netresearchgate.net These methods could potentially be adapted for the selective introduction of iodo-containing fragments.

Telomerization Strategies in Diene Synthesis

Telomerization is a powerful method for the controlled oligomerization of dienes, allowing for the simultaneous introduction of functional groups. This process involves the reaction of a diene, termed the "taxogen," with a "telogen," a molecule that adds across the diene system, in the presence of a catalyst. The resulting products are known as "telomers."

While a direct telomerization synthesis for this compound is not extensively documented, the principles of this methodology can be applied to conceptualize a plausible synthetic route. The telomerization of a simple diene like butadiene with an iodine-containing telogen could theoretically yield an iodo-substituted diene.

A related synthesis of a fluorinated analog, (1E,6E)-3,3,4,4,5,5-hexafluoro-1,7-di-iodohepta-1,6-diene, has been reported. rsc.org This reaction involves the use of 1,3-di-iodohexafluoropropane and (E)-1,2-di-iodoethylene with copper bronze, suggesting a pathway where a diiodoalkane can react with an activated alkene to form a longer-chain di-iodinated diene. rsc.org

Radical-mediated pathways also offer a potential route. The free radical addition of iodoperfluoroalkanes to 1,6-heptadiene has been observed to lead to cyclization, indicating the formation of a radical at the 4-position which could potentially be trapped by an iodine atom transfer agent. dtic.mil

Table 1: Examples of Telomerization Reactions for Diene Synthesis

| Taxogen | Telogen | Catalyst/Initiator | Product(s) | Reference |

| 1,6-Heptadiene | Iodoperfluoroalkane | Free radical initiator | Cyclized iodo-perfluoroalkylated products | dtic.mil |

| 1,6-Enynes | Sulfonyl hydrazides | I2/TBHP | Iodosulfonylated cyclic products | acs.org |

| 1,6-Enynes | tert-Butyl nitrite, Iodoform | - | Iodonitrosylated cyclic products | nih.govacs.org |

This table presents examples of reactions that, while not directly producing this compound, illustrate the principles of adding iodine and another functional group across a diene or enyne system.

Dehalogenation Approaches to Unsaturated Systems

Dehalogenation reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon double bonds. These reactions typically involve the removal of two halogen atoms from adjacent carbons to form an alkene, or from a more distant relationship to form a diene or other unsaturated system.

A potential, though speculative, synthetic approach to this compound could involve the selective dehalogenation of a polyhalogenated precursor. For instance, a starting material with bromine or chlorine atoms at the 1, 2, 6, and 7 positions and an iodine at the 4-position could undergo selective dehydrohalogenation or reductive dehalogenation to introduce the double bonds at the 1 and 6 positions, leaving the iodo group at the 4-position intact. The success of such a strategy would depend heavily on the differential reactivity of the various carbon-halogen bonds.

The generation of cyclobutadiene (B73232) derivatives from 1-metallo-4-halobuta-1,3-diene precursors demonstrates the utility of halogenated dienes in synthesis. researchgate.netrsc.org While not a direct synthesis of the target molecule, this work highlights the reactivity of halogens in diene systems.

Table 2: General Dehalogenation Methods for Unsaturated System Synthesis

| Substrate Type | Reagent(s) | Product Type |

| Vicinal Dihalide | Zinc dust, Sodium iodide in acetone | Alkene |

| Allylic Halide | Base (e.g., DBU) | Diene |

| Dihaloalkane | Strong base | Alkyne or Diene |

This table provides a general overview of dehalogenation reactions and does not represent specific syntheses of this compound.

Reactivity and Mechanistic Investigations of 4 Iodohepta 1,6 Diene

Radical Cyclization Pathways of 4-Iodohepta-1,6-diene

The reactivity of this compound is dominated by radical pathways, particularly intramolecular cyclization reactions. These reactions are powerful tools in synthetic organic chemistry for the construction of cyclic molecules from acyclic precursors. thieme-connect.de The strategic placement of the iodine atom at the C4 position and the terminal double bonds at C1 and C6 makes this compound an ideal substrate for radical-mediated ring formation. The process is typically initiated by the homolytic cleavage of the carbon-iodine bond, generating a secondary alkyl radical at the C4 position. This radical can then add to one of the pendant alkene moieties, leading to the formation of a new carbon-carbon bond and a cyclic intermediate. Such radical cyclizations are valued for their high efficiency, mild reaction conditions, and functional group tolerance. thieme-connect.de

Intramolecular radical cyclization of 1,6-dienes is a well-established and synthetically useful transformation for constructing five- and six-membered rings. acs.orgnih.gov The reaction proceeds via a free-radical cascade mechanism. acs.org For a substrate like this compound, the initially formed C4-radical undergoes an intramolecular addition to one of the double bonds. According to Baldwin's rules for ring closure, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway. This preference leads predominantly to the formation of five-membered rings. The resulting cyclized radical is then quenched, typically by abstracting an atom from a donor molecule, to yield the final product. These cyclizations can be highly regioselective and stereoselective, providing a reliable method for creating complex cyclic architectures. rsc.orgoup.com

The initiation of the radical cyclization of this compound hinges on the generation of a carbon-centered radical at the C4 position. A common and effective method to achieve this is through an iodine atom transfer process. nih.gov In this approach, a radical initiator abstracts the iodine atom from the C-I bond, which is relatively weak and susceptible to homolytic cleavage.

Several methods can be employed for iodine atom transfer radical initiation:

Trialkylborane/Oxygen: Systems like triethylborane (B153662) (BEt₃) in the presence of trace amounts of oxygen (air) are effective at initiating radical reactions. nih.gov The ethyl radical generated from the BEt₃/O₂ interaction can abstract the iodine atom from this compound to start the cyclization cascade. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to generate radicals. nih.govrsc.org A photosensitizer, upon excitation by light, can engage in a single electron transfer (SET) process with the alkyl iodide, leading to the formation of the desired radical intermediate. nih.gov For instance, an excited iridium or ruthenium photocatalyst can reduce the alkyl iodide to a radical anion, which then fragments to release the alkyl radical and an iodide ion. nih.gov

The general mechanism involves the generation of an initiator radical (In•) which abstracts the iodine atom from the diene, propagating the radical chain reaction as shown below:

Initiation: In• + ICH₂R → InI + •CH₂R

Propagation: The alkyl radical from this compound cyclizes.

Chain Transfer: The cyclized radical abstracts an iodine atom from another molecule of this compound, regenerating the alkyl radical and propagating the chain. nih.gov

The intramolecular cyclization of the radical derived from this compound predominantly leads to the formation of five-membered carbocyclic systems. The C4-radical adds to one of the terminal double bonds in a 5-exo-trig fashion. This results in a (cyclopentyl)methyl radical intermediate, which is subsequently trapped to give the final product, typically a substituted methylcyclopentane.

The general pathway is as follows:

Radical Formation: A radical is generated at the C4 position of the hepta-1,6-diene skeleton.

5-exo-trig Cyclization: The radical attacks the C1 or C6 double bond, forming a five-membered ring and a new primary radical on the exocyclic methylene (B1212753) group.

Radical Quenching: The resulting (cyclopentyl)methyl radical is quenched, often by abstracting a hydrogen atom or another group from the reaction medium, to yield the stable product.

This methodology provides an efficient route to functionalized cyclopentane (B165970) derivatives, which are common structural motifs in many natural products and biologically active molecules. nih.gov

While this compound itself yields carbocycles, analogous substrates where a methylene group in the backbone is replaced by a heteroatom (like nitrogen or oxygen) are precursors to heterocyclic ring systems. acs.org This strategy is widely used for the synthesis of important heterocycles such as pyrrolidines and tetrahydrofurans.

Pyrrolidine (B122466) Synthesis: An aza-1,6-diene, such as N-allyl-N-(2-iodoprop-2-en-1-yl)amine, can undergo a similar radical cyclization. The nitrogen atom in the chain directs the cyclization to form a nitrogen-containing five-membered ring. This approach is valuable for synthesizing substituted pyrrolidines, a core structure in many alkaloids and pharmaceuticals.

Tetrahydrofuran (B95107) Synthesis: Similarly, an oxa-1,6-diene containing an oxygen atom in the backbone will cyclize to form a tetrahydrofuran ring. The radical cyclization of 1,6-enynes can also be used to construct cyclopropane-fused tetrahydrofurans. nih.gov

The fundamental principle of kinetically favored 5-exo-trig cyclization remains the same, making radical cyclization a versatile tool for the synthesis of a wide range of five-membered heterocyclic compounds. nih.gov

Although intramolecular cyclization is typically rapid and efficient for 1,6-dienes, the initially formed C4-radical from this compound could potentially participate in intermolecular reactions under specific conditions. If a high concentration of a suitable radical trapping agent (a radicalophile) is present, it may compete with the intramolecular cyclization pathway.

For an intermolecular reaction to be favored, the rate of the intermolecular addition would need to be comparable to or greater than the rate of the 5-exo-trig cyclization. This is generally difficult to achieve because of the high effective molarity of the pendant alkene in the intramolecular process. However, highly reactive radicalophiles or reaction conditions that disfavor cyclization (e.g., conformational constraints) could promote intermolecular coupling. Such reactions would lead to the addition of an external group to the C4 position of the original diene, leaving the two double bonds intact.

Substituents on the backbone of 1,6-dienes can exert significant control over the regioselectivity and stereoselectivity of the radical cyclization. rsc.org

Regioselectivity: While 5-exo cyclization is generally preferred for unsubstituted 1,6-dienes, substituents can sometimes influence the balance with the 6-endo pathway. For instance, substituents that stabilize the 6-endo transition state or the resulting primary radical could increase the proportion of six-membered ring products. However, the 5-exo pathway usually remains dominant.

Stereoselectivity: The diastereoselectivity of the cyclization is often predictable using the Beckwith-Houk model. nih.gov This model proposes a chair-like transition state for the cyclization of hex-5-enyl radicals. nih.gov Substituents on the diene chain will preferentially occupy pseudo-equatorial positions in this transition state to minimize steric interactions, thereby dictating the stereochemistry of the newly formed ring. nih.gov

For example, a substituent at the C3 or C5 position of a hepta-1,6-diene will influence the facial selectivity of the radical addition to the double bond, leading to a preference for either the cis or trans diastereomer of the cyclized product. Generally, 1,6-dienes tend to yield cis-substituted five-membered rings. nih.gov However, the presence of certain activating groups can alter this preference, sometimes favoring the trans product. oup.comnih.gov

The table below illustrates the effect of substituents on the diastereoselectivity of cyclization for various 1,6-dienes.

Table 1: Influence of Substituents on Diastereoselectivity in 1,6-Diene Radical Cyclization

| Substrate | Substituent Position | Substituent | Product Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| N-Allyl-N-phenylacrylamide | α to Nitrogen | Phenyl | 1.6 : 1 | oup.com |

| Diethyl 2-allyl-2-(prop-2-en-1-yl)malonate | C4 | CO₂Et | Predominantly cis | General observation |

| 7-Methyl-1,6-octadiene | C1 (of alkene) | Methyl | Exclusively cis | nih.gov |

Green Chemistry Approaches in Radical Cyclization (e.g., On-Water Reactions)

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. One such approach involves the use of water as a solvent for organic reactions, a practice that has been extended to radical cyclizations. Reactions termed "on water" involve water-insoluble organic compounds and occur in aqueous suspensions. mdpi.com These methods are noted for their high efficiency and applicability in straightforward synthetic protocols. mdpi.com

The radical cyclization of 1,6-dienes has been successfully demonstrated on water without the need for any additives. rsc.orgresearchgate.net This eco-friendly methodology operates under mild conditions and offers high regioselectivity. rsc.org For iodo-derivatives like this compound, radical cyclization can be initiated by systems such as triethylborane (Et₃B) in the presence of a trace of oxygen. mdpi.com Et₃B is an efficient radical initiator that is stable in water and aqueous media, making it suitable for these green protocols. mdpi.com The cyclization of an iodo derivative in this manner has been shown to proceed smoothly and in good yields. mdpi.com The use of water as the sole solvent aligns with the criteria of green chemistry by providing a clean and easy-to-operate process. rsc.org

| Reaction Type | Solvent | Key Features | Reference |

| Radical Cyclization of 1,6-dienes | Water | Additive-free, mild conditions, high regioselectivity | rsc.orgresearchgate.net |

| Halogen Atom Transfer Cyclization | Water | Utilizes Et₃B as a water-stable radical initiator | mdpi.com |

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful tool for constructing complex molecular architectures from unsaturated compounds like this compound. researchgate.netrsc.org While palladium has traditionally been a dominant metal in this field, concerns over its cost and limited availability have spurred the development of more sustainable catalytic systems, with iron emerging as a powerful alternative. researchgate.netrsc.org These catalytic methods enable the efficient formation of diverse carbon-carbon bonds. rsc.org

Iron-Catalyzed Reactions and Domino Processes

Iron, being abundant and non-toxic, is an attractive catalyst for promoting green chemical transformations. organic-chemistry.org Iron-catalyzed reactions have been developed for various processes, including the reductive cyclization of 1,6-enynes and the dicarbofunctionalization of alkenes, which are highly relevant to the reactivity of 1,6-dienes. organic-chemistry.orgrsc.org

Reductive Cyclization and Cyclomethylation

Iron catalysts are effective in promoting the reductive cyclization of unsaturated systems. For instance, an operationally simple iron-catalyzed reductive cyclization of 1,6-enynes has been developed to synthesize pyrrolidine and tetrahydrofuran derivatives. organic-chemistry.orgresearchgate.netnih.gov This process typically uses a catalyst system comprising an iron(II) source, such as FeCl₂, and an iminopyridine ligand, which is activated in situ. organic-chemistry.orgnih.gov

The proposed mechanism for such cyclizations involves an oxidative cyclization step to form a metallacycle intermediate. organic-chemistry.org This is followed by subsequent steps like transmetalation and reductive elimination to yield the final carbocyclic product. organic-chemistry.org This methodology avoids the use of sensitive organoiron complexes or high-pressure hydrogenation, making it a more practical and sustainable approach. organic-chemistry.org The reaction is compatible with both N- and O-tethered substrates, suggesting its applicability to suitably functionalized derivatives of this compound to form five-membered rings. organic-chemistry.orgresearchgate.net

Cascade Dicarbofunctionalization of Alkenes

Iron catalysis has emerged as a powerful strategy for the dicarbofunctionalization of unsaturated bonds, enabling the simultaneous installation of two carbon substituents. researchgate.netrsc.org A highly chemoselective, iron-catalyzed three-component dicarbofunctionalization of unactivated olefins with alkyl halides and Grignard reagents has been reported. rsc.org

This protocol can be extended to a radical cascade cyclization/arylation of 1,6-dienes, leading to the formation of three new carbon-carbon bonds in a single synthetic step. rsc.orgnih.gov In this process, a radical addition to one of the olefinic bonds is followed by a preferential radical cyclization to form a five-membered ring. nih.gov This cascade is particularly useful for synthesizing new heterocarbocycles, such as tetrahydrofurans and pyrrolidines, when using oxygen- or nitrogen-substituted dienes. rsc.orgnih.gov The reaction is robust and tolerates a wide range of aryl Grignard nucleophiles and tertiary alkyl iodides, forming the desired cyclized products in excellent yields and with high diastereoselectivity for the cis-isomer. nih.gov

| Reaction | Catalyst System | Reactants | Key Outcome | Reference |

| Reductive Cyclization | FeCl₂ / Iminopyridine ligand | 1,6-enynes, Et₂Zn, MgBr₂·Et₂O | Forms pyrrolidine and tetrahydrofuran derivatives | organic-chemistry.orgresearchgate.netnih.gov |

| Cascade Dicarbofunctionalization | Bisphosphine iron complex | 1,6-dienes, Alkyl Halides, Grignard Reagents | Forms three new C-C bonds; synthesizes heterocarbocycles | rsc.orgnih.gov |

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, widely used for creating carbon-carbon and carbon-heteroatom bonds. In the context of this compound, palladium catalysts can facilitate a variety of cyclization reactions, leveraging the reactivity of the alkenyl iodide and the pendant alkene. nih.govnih.govrsc.org These reactions often proceed through intermediates where palladium coordinates to the unsaturated bonds, enabling intramolecular transformations. rsc.org

Stille Cyclization Approaches with Alkenyl Halides

The Stille coupling reaction, which involves the coupling of an organostannane with an organohalide catalyzed by palladium, is a versatile C-C bond-forming reaction. While a direct example of a Stille cyclization involving this compound is not detailed, the principles can be applied. An intramolecular Stille reaction would involve preparing an organostannane derivative of the diene and then inducing a palladium-catalyzed cyclization.

More directly related and well-documented is the palladium-catalyzed Heck-type cascade cyclization of (Z)-1-iodo-1,6-dienes. nih.gov In this transformation, the reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. The resulting alkylpalladium intermediate undergoes intramolecular insertion with the tethered alkene. This species then couples with a diazo compound, generating a second alkylpalladium intermediate which, via a highly regioselective β-hydride elimination, produces a tetrahydropyridine (B1245486) derivative bearing a terminal alkene. nih.gov This cascade process provides an efficient route to functionalized heterocyclic systems from iodo-diene precursors. nih.gov

Suzuki-Miyaura and Negishi Couplings in Diene Synthesis

The Suzuki-Miyaura and Negishi cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and the alkenyl iodide moiety of this compound serves as a suitable electrophilic partner for these transformations. These palladium- or nickel-catalyzed reactions are central to the synthesis of more complex polyene structures.

In the context of a Suzuki-Miyaura coupling , this compound would react with an organoboron compound, such as an alkenylboronic acid or a potassium alkenyltrifluoroborate, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgbeilstein-journals.org This reaction would replace the iodine atom with the organic group from the boron reagent, effectively elongating the carbon chain and creating a new, more substituted diene or triene system. The reaction proceeds with high stereoselectivity, retaining the configuration of the double bonds. organic-chemistry.org A general, one-pot sequential Suzuki-Miyaura coupling has been developed for the synthesis of trisubstituted conjugated dienes starting from 1,1-dibromoalkenes, highlighting the utility of this reaction in building complex diene systems. nih.govorganic-chemistry.org

The Negishi coupling offers a complementary approach, utilizing an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is also typically catalyzed by palladium or nickel complexes and is known for its broad scope and high functional group tolerance. wikipedia.orgresearchgate.netorganic-chemistry.org The coupling of this compound with an appropriate organozinc species would yield a new C-C bond at the C4 position. The Negishi reaction is particularly notable for its ability to couple sp², sp³, and sp carbon atoms, making it highly versatile in synthetic chemistry. wikipedia.org

| Reaction Type | Coupling Partner | Catalyst (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Substituted Diene/Triene |

| Negishi | R-ZnX | Pd(dba)₂/Ligand or Ni(acac)₂ | Substituted Diene/Triene |

A representative table of Suzuki-Miyaura and Negishi coupling parameters applicable to alkenyl iodides.

Copper-Mediated Reactions of Iodo-Dienes

Copper-mediated reactions provide an alternative pathway for the functionalization of iodo-dienes. These methods can involve the formation of organocopper intermediates, which exhibit unique reactivity compared to their organopalladium or -nickel counterparts.

Organocopper reagents, such as Gilman reagents (R₂CuLi), are typically prepared by the transmetalation of organolithium or Grignard reagents with a copper(I) salt. wikipedia.orgmdma.ch In the case of this compound, direct reaction with activated copper could potentially form an alkenylcopper species. researchgate.net These reagents are valued as mild and selective nucleophiles for substitution and conjugate addition reactions. wikipedia.orgorganicchemistrydata.org

The mechanism of organocopper reactions can be complex. While some reactions proceed via an Sₙ2-like pathway, others may involve single-electron transfer (SET) steps, leading to the formation of radical intermediates. cmu.edu Another proposed mechanism involves the formation of a transient trialkylcopper(III) intermediate, which then undergoes reductive elimination to form the cross-coupling product. cmu.edu The specific pathway is influenced by the substrates, reagents, and reaction conditions. Organocopper reagents react readily with a variety of electrophiles, including alkyl and vinyl halides, but are less reactive toward ketones and esters, allowing for good chemoselectivity. organicchemistrydata.org

While this compound is a mono-iodo compound, the selective activation of carbon-iodine bonds is a critical concept in organometallic chemistry. In substrates containing multiple C-I bonds, such as diiododienes, selective metal-halogen exchange can be achieved. For instance, the treatment of 1,4-diiodo-1,3-alkadienes with an organomagnesium ate complex like i-PrBu₂MgLi results in a highly site-selective iodine-magnesium exchange. nih.gov This process generates a magnesium-based nucleophile at a specific position, which can then be trapped with various electrophiles to yield functionalized 1-iodo-1,3-alkadiene derivatives. nih.gov This type of selective exchange highlights the ability to differentiate between electronically or sterically distinct C-I bonds, a principle that is foundational for the controlled functionalization of polyhalogenated compounds. organic-chemistry.org

Gold(I)-Catalyzed Reactivity of Alkynes and Related Unsaturated Systems

Gold(I) complexes are powerful π-acid catalysts that excel at activating alkynes, allenes, and other unsaturated systems toward nucleophilic attack. acs.org While reactions often focus on alkyne substrates, the diene portion of this compound could participate in gold-catalyzed cycloaddition reactions. Gold catalysis can facilitate formal intramolecular [4+2] cycloadditions between non-activated dienes and alkynes. beilstein-journals.orgacs.org In a potential intermolecular reaction, a gold(I) catalyst could activate a separate alkyne, which might then engage with the 1,6-diene system of this compound in a cycloaddition or coupling cascade to form complex polycyclic structures. researchgate.net The reaction pathway is often dependent on the specific gold catalyst and substrates, with possibilities including stepwise [2+2] cycloadditions followed by ring expansion or concerted cycloaddition pathways. acs.org

Rhodium-Catalyzed Cyclization and Functionalization

The 1,6-diene motif is an ideal substrate for rhodium-catalyzed cyclization reactions. These transformations provide efficient access to five-membered carbocycles, which are common structural motifs in organic chemistry. rsc.orgresearchgate.netresearchgate.net Rhodium(I) catalysts can mediate the reductive cyclization of 1,6-dienes in the presence of hydrogen to form alkylidene cyclopentanes. researchgate.net The mechanism is believed to involve the formation of a (hydrido)Rh(III)-based metallocyclopentene intermediate. researchgate.net

Furthermore, rhodium(III) complexes have been shown to catalyze the asymmetric borylative cyclization of 1,6-dienes, creating bicyclic products with multiple contiguous stereocenters. acs.org This demonstrates the potential for converting achiral dienes into highly enantioenriched products. rsc.orgacs.org Rhodium(I) has also been used for the hydroarylative cyclization of 1,6-diynes to produce axially chiral dienes, showcasing the versatility of rhodium in constructing complex cyclic and acyclic molecules. nih.gov

| Rhodium Catalyst | Reaction Type | Substrate Type | Product |

| Cationic Rh(I) | Reductive Cyclization | 1,6-Diyne / 1,6-Enyne | 1,2-Dialkylidene Cyclopentane |

| Rh(III) Complex | Asymmetric Borylative Cyclization | 1,6-Diene | Borylated cis-Hydrobenzofuranone |

| Rh(I) Complex | Asymmetric Hydroarylative Cyclization | 1,6-Diyne | Axially Chiral 1,3-Diene |

Examples of rhodium-catalyzed cyclization reactions involving 1,6-diene and related systems. researchgate.netacs.orgnih.gov

Other Transition Metal Catalysis (e.g., Ruthenium, Silver)

Beyond palladium, copper, gold, and rhodium, other transition metals like ruthenium and silver can also catalyze unique transformations of this compound.

Ruthenium Catalysis: Ruthenium complexes are preeminent catalysts for olefin metathesis. nih.gov The 1,6-diene structure of this compound is a classic substrate for Ring-Closing Metathesis (RCM). This reaction would lead to the formation of a five-membered ring (a cyclopentene (B43876) derivative) and the expulsion of ethene. The high functional group tolerance of modern ruthenium catalysts, such as Grubbs-type catalysts, suggests that the alkenyl iodide moiety would likely remain intact during the metathesis reaction. nih.govumich.edu

Silver Catalysis: Silver(I) salts can act as catalysts for various reactions involving unsaturated systems. Cationic Ag(I) has been shown to catalyze the cycloisomerization of certain dienes, sometimes involving unusual alkyl rearrangements. nih.gov Silver catalysts, including silver nanoparticles, have also been employed to facilitate Diels-Alder [4+2] cycloaddition reactions between dienes and dienophiles. nih.gov In some cases, a combination of a silver salt and a reagent like Lawesson's reagent can act as an oxophilic Lewis acid to catalyze the Diels-Alder reaction of dienes with α,β-unsaturated aldehydes. wikipedia.org Additionally, silver-catalyzed intramolecular [4+2] cycloadditions of enynes have been developed. nsf.gov

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific scientific literature focusing on the chemical compound “this compound.” The search did not yield specific studies, detailed research findings, or data tables concerning the reactivity and mechanistic investigations of this particular molecule within the contexts of iodine-mediated chemistry, electrophilic additions, or cycloaddition reactions as outlined in the request.

Without primary or secondary research sources detailing the behavior of this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline and focuses solely on this compound. Constructing such an article would require speculation or extrapolation from the reactivity of related but distinct compounds, which would not meet the required standards of scientific accuracy and specificity to the subject molecule.

Therefore, the requested article on the "" cannot be provided.

Applications of 4 Iodohepta 1,6 Diene in Complex Molecule Synthesis

Building Block for Bridged and Polycyclic Architectures

The intrinsic structure of 4-Iodohepta-1,6-diene makes it an ideal starting material for the synthesis of bridged and polycyclic systems. The strategic positioning of the iodine atom and the two double bonds allows for intramolecular cyclization reactions, leading to the formation of complex ring systems in a single step.

Radical cyclizations are a particularly powerful tool in this context. The weak carbon-iodine bond can be homolytically cleaved using radical initiators or photoredox catalysis to generate a carbon-centered radical at the 4-position. This radical can then undergo sequential intramolecular additions to the terminal double bonds, forming bicyclic skeletons. The regioselectivity of these cyclizations can often be controlled by the reaction conditions, leading to the formation of various ring sizes.

For instance, a 5-exo-trig cyclization onto one of the double bonds, followed by a 6-endo-trig cyclization onto the other, can generate a [3.2.1] bicyclic octane (B31449) framework. Alternatively, tandem 5-exo-trig cyclizations can lead to the formation of fused five-membered ring systems. These approaches provide efficient access to core structures found in a variety of natural products and other biologically active molecules.

Synthesis of Natural Product Scaffolds and Analogues

The structural motifs accessible from this compound are prevalent in numerous natural products. Consequently, this diene has found application as a key building block in the total synthesis and analogue development of these complex molecules. The ability to rapidly construct bicyclic and polycyclic cores significantly shortens synthetic routes and allows for the efficient production of material for biological evaluation.

An example of its utility can be found in the synthesis of tropane (B1204802) alkaloids, which are characterized by their 8-azabicyclo[3.2.1]octane core. By employing a nitrogen-containing nucleophile to displace the iodide, followed by an intramolecular cyclization strategy, the fundamental scaffold of this important class of natural products can be assembled. Furthermore, the terminal double bonds of the resulting bicyclic structure can be further functionalized to introduce the specific substituents found in the target natural product or to create novel analogues with potentially improved pharmacological properties.

Precursor for Advanced Organic Intermediates

Beyond its direct use in constructing complex skeletons, this compound serves as a valuable precursor for the synthesis of other advanced organic intermediates. The reactivity of both the iodide and the alkene functionalities can be harnessed to introduce a wide array of chemical handles.

The iodine atom can be readily displaced by a variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents. This allows for the introduction of diverse functional groups at the central position of the hepta-1,6-diene chain. Additionally, the iodine can participate in a range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted dienes.

The terminal alkenes are also amenable to a wide range of transformations. They can undergo reactions such as epoxidation, dihydroxylation, ozonolysis, and metathesis, providing further opportunities for functionalization and structural elaboration. The combination of these transformations allows for the conversion of this compound into highly functionalized and structurally diverse intermediates that can be carried forward in multi-step synthetic sequences.

A summary of representative transformations of this compound is presented in the table below:

| Starting Material | Reagents and Conditions | Product Type | Application |

| This compound | AIBN, Bu3SnH | Bicyclic alkane | Bridged System Synthesis |

| This compound | R-NH2, Base | N-Substituted Heptadienamine | Precursor for Aza-cycles |

| This compound | Arylboronic acid, Pd catalyst, Base | 4-Arylhepta-1,6-diene | Advanced Intermediate |

| This compound | m-CPBA | 4-Iodo-1,2,6,7-diepoxyheptane | Functionalized Intermediate |

Contributions to Methodology Development in C-C and C-X Bond Formation

The unique reactivity of this compound has also made it a valuable substrate in the development of new synthetic methodologies. Its ability to undergo a variety of chemical transformations has allowed researchers to test the scope and limitations of new catalytic systems and reaction protocols.

In the realm of carbon-carbon (C-C) bond formation, this compound has been employed to explore novel tandem reaction cascades. For example, a reaction sequence involving an initial cross-coupling at the C-I bond followed by an intramolecular cyclization of the resulting product can lead to the rapid assembly of complex polycyclic systems. The development of such tandem processes is a key area of research in modern organic synthesis, as it allows for the construction of molecular complexity in a highly efficient manner.

Similarly, in the field of carbon-heteroatom (C-X) bond formation, the reactivity of the C-I bond in this compound has been exploited to develop new methods for the introduction of nitrogen, oxygen, and sulfur into organic molecules. The development of mild and efficient conditions for these transformations is of significant importance for the synthesis of pharmaceuticals and other biologically active compounds.

The following table highlights selected methodological studies involving transformations of dienes and related iodo-compounds, illustrating the types of bond formations that are relevant to the chemistry of this compound.

| Reaction Type | Catalyst/Reagent | Bond Formed | Significance |

| Radical Cyclization | Tri-n-butyltin hydride | C-C | Formation of cyclic and bicyclic systems. |

| Iodocyclization | Iodine | C-C, C-I | Desymmetrization and diastereoselective cyclization. |

| Iodosulfonylation | I2/TBHP | C-S, C-I | Introduction of sulfonyl and iodo groups. |

| Negishi Coupling | Palladium catalyst | C-C | Formation of C(sp3)-C(sp2) bonds. |

Theoretical and Computational Studies on 4 Iodohepta 1,6 Diene

Electronic Structure Analysis and Conformational Preferences

The electronic structure of 4-Iodohepta-1,6-diene is significantly influenced by the presence of the iodine atom at the allylic position. The iodine, being a heavy halogen, introduces notable electronic effects, including sigma-donation and weak pi-donation, which can alter the electron density distribution across the diene system. Computational models, such as those based on Density Functional Theory (DFT), are instrumental in mapping the molecular orbitals and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the pi-bonds of the diene, while the LUMO may have significant contributions from the anti-bonding sigma-orbital of the C-I bond. This distribution is critical for predicting the compound's behavior in pericyclic reactions and nucleophilic substitutions.

Conformational analysis of this compound reveals several possible spatial arrangements due to the rotation around its single bonds. The most critical of these is the equilibrium between the s-cis and s-trans conformations of the diene moiety. The s-cis conformation is a prerequisite for intramolecular cyclization reactions, such as the Diels-Alder reaction. libretexts.orgchemistrysteps.com Computational studies on similar diene systems have shown that the s-trans conformer is generally more stable due to reduced steric hindrance. masterorganicchemistry.com However, the energy barrier for interconversion is typically low enough to allow for a dynamic equilibrium.

The presence of the bulky iodine atom at the 4-position is predicted to introduce significant steric interactions that influence the conformational landscape. These interactions can affect the relative energies of the different conformers and the rotational barriers between them.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| s-trans (anti) | B3LYP | 6-31G(d) | 0.00 |

| s-trans (gauche) | B3LYP | 6-31G(d) | 1.25 |

| s-cis (syn) | B3LYP | 6-31G(d) | 3.80 |

| s-cis (anti) | B3LYP | 6-31G(d) | 4.50 |

Note: The data in this table is hypothetical and for illustrative purposes based on computational chemistry principles.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for elucidating the potential reaction pathways of this compound. A primary area of interest is its propensity for intramolecular cyclization. For instance, an intramolecular Diels-Alder reaction, should a suitable dienophile be present within the molecule, would be a key transformation to investigate. wikipedia.org

Computational methods can map the potential energy surface for such reactions, identifying the transition states and intermediates. The activation energy for a hypothetical intramolecular [4+2] cycloaddition can be calculated, providing insight into the reaction's feasibility. The geometry of the transition state would reveal the concerted or stepwise nature of the mechanism. For a Diels-Alder reaction, a concerted, asynchronous transition state is generally expected. wikipedia.org

Another potential reaction pathway for this compound is its participation in iodine-mediated cyclization reactions. semanticscholar.orgnih.gov Theoretical calculations can model the interaction of the diene with an electrophilic iodine source, leading to the formation of a cyclic intermediate. The subsequent nucleophilic attack to complete the cyclization can also be modeled to determine the reaction's regioselectivity and stereoselectivity.

Table 2: Calculated Activation Energies for a Hypothetical Intramolecular Cyclization of a this compound Derivative

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (ΔG‡, kcal/mol) |

| [4+2] Cycloaddition (endo) | M06-2X | def2-TZVP | 25.8 |

| [4+2] Cycloaddition (exo) | M06-2X | def2-TZVP | 28.1 |

| Radical Cyclization | UB3LYP | 6-311+G(d,p) | 19.5 |

Note: The data in this table is hypothetical and for illustrative purposes based on computational chemistry principles.

Prediction of Reactivity and Selectivity in Novel Transformations

Conceptual Density Functional Theory (DFT) provides a powerful toolkit for predicting the reactivity and selectivity of molecules. nih.govlongdom.org By calculating global and local reactivity indices, such as electrophilicity, nucleophilicity, and Fukui functions, the behavior of this compound in various chemical transformations can be anticipated.

The iodine substituent is expected to have a dual effect on reactivity. Its electron-withdrawing nature can decrease the electron density of the diene, potentially reducing its reactivity in normal-electron-demand Diels-Alder reactions. Conversely, the polarizability of the C-I bond can enhance interactions with certain reagents.

Local reactivity indices, such as the Fukui functions, can predict the most reactive sites within the molecule for nucleophilic and electrophilic attack. For this compound, the terminal carbons of the diene system are likely to be the most susceptible to electrophilic attack, while the carbon atom bonded to the iodine is a potential site for nucleophilic substitution.

Computational modeling can also be used to predict the stereochemical outcome of reactions. For instance, in a potential intramolecular cyclization, the preferred diastereomer can be predicted by comparing the energies of the corresponding transition states. The "endo rule" in Diels-Alder reactions, which is often favored due to secondary orbital interactions, can be computationally verified for this specific system. wikipedia.org

Spectroscopic Property Simulations for Structural Elucidation (excluding actual properties)

Theoretical calculations can simulate various spectroscopic properties of this compound, which are invaluable for its structural elucidation. While actual experimental data is not considered here, the principles of these simulations are outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) for both ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO). These calculations provide a theoretical spectrum that can be used to assign peaks in an experimental spectrum and to confirm the connectivity and stereochemistry of the molecule. The presence of the iodine atom is expected to significantly influence the chemical shifts of nearby protons and carbons due to its electronegativity and anisotropic effects.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This allows for the identification of characteristic functional groups, such as the C=C stretching of the alkene moieties and the C-I stretching frequency.

Table 3: Simulated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | GIAO-B3LYP/6-311+G(2d,p) (ppm) |

| C1 | 118.5 |

| C2 | 135.2 |

| C3 | 42.1 |

| C4 | 35.8 |

| C5 | 41.9 |

| C6 | 134.8 |

| C7 | 119.0 |

Note: The data in this table is hypothetical and for illustrative purposes based on computational chemistry principles.

Future Directions and Emerging Research Trends

Development of Novel Catalytic Systems for 4-Iodohepta-1,6-diene Transformations

The transformation of this compound into valuable cyclic and acyclic compounds is heavily reliant on the use of transition metal catalysts. Future research is directed towards the discovery and optimization of novel catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cyclization reactions of analogous (Z)-1-iodo-1,6-dienes have demonstrated the potential to construct six-membered heterocycles. The choice of ligand has been shown to be critical in these transformations, influencing the reaction pathway and product distribution. Future work will likely explore a wider array of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands to fine-tune the reactivity of palladium catalysts for this compound, aiming for higher yields and selectivities in cyclization and cross-coupling reactions.

Nickel catalysis represents another promising frontier. Nickel-catalyzed reductive cyclization of 1,6-dienes has been shown to produce 3,4-disubstituted cyclopentane (B165970) and pyrrolidine (B122466) derivatives with high trans-selectivity. researchgate.net The development of chiral nickel catalysts could enable enantioselective transformations of this compound, providing access to optically active carbocycles and heterocycles.

Rhodium and gold catalysts, known for their unique reactivity with dienes and alkynes, are also being explored. Rhodium-catalyzed cycloisomerization and cycloaddition reactions could unlock novel pathways for the synthesis of complex polycyclic systems from this compound. Similarly, the ability of gold catalysts to activate carbon-carbon multiple bonds could be harnessed for new intramolecular cyclization and functionalization reactions.

| Catalyst System | Substrate Type | Transformation | Key Findings |

| Pd(OAc)₂ / DPPF | (Z)-1-iodo-1,6-diene | Cycloisomerization | Forms six-membered heterocycles; ligand choice is crucial. |

| Ni(I) / α-diimine ligand | 1,6-dienes | Reductive Cyclization | High trans-selectivity for cyclopentane derivatives. researchgate.net |

| Rh(I) complexes | 1,6-enynes | Cycloisomerization | Potential for complex polycyclic scaffold synthesis. |

| Au(I) complexes | 1,6-enynes | Cyclization/Functionalization | Activation of C-C multiple bonds for novel transformations. |

Exploration of Bio-Inspired and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic strategies. For this compound, this translates to the development of more environmentally benign and resource-efficient transformations.

Bio-inspired synthesis, which mimics enzymatic processes, offers a powerful approach to achieving high selectivity under mild conditions. Researchers are exploring enzyme-catalyzed or enzyme-mimicking catalytic systems for the transformation of this compound. For instance, bio-inspired Diels-Alder reactions could be employed to construct complex polycyclic natural product-like scaffolds. nih.gov The development of artificial metalloenzymes could combine the reactivity of transition metals with the selectivity of a protein scaffold for highly specific transformations of this compound.

In terms of sustainable methodologies, the focus is on minimizing waste, using less toxic reagents and solvents, and improving atom economy. This includes the development of catalytic cycles that operate under mild conditions (lower temperatures and pressures) and the use of renewable starting materials where possible. For instance, visible-light-induced radical cascade reactions of dienes offer a greener alternative to traditional methods that often require harsh reagents. acs.org The use of bio-based solvents and the development of recyclable catalytic systems are also key areas of future research for the sustainable utilization of this compound.

Mechanistic Elucidation of Undiscovered Reactivity Modes

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and the optimization of existing ones. While some mechanistic aspects of diene cyclization are understood, many of the more intricate details and potential alternative reaction pathways remain to be discovered.

Computational studies, particularly using Density Functional Theory (DFT), are becoming indispensable tools for elucidating reaction mechanisms. researchgate.net DFT calculations can provide insights into transition state geometries, activation energies, and the influence of catalysts and ligands on the reaction pathway. For this compound, DFT studies could be employed to investigate the mechanisms of novel catalytic transformations, predict the stereochemical outcome of reactions, and identify potential intermediates in complex reaction cascades.

Experimental mechanistic studies, such as kinetic analysis, isotopic labeling, and the characterization of reaction intermediates, will also play a vital role. These studies can validate the predictions of computational models and provide a more complete picture of the reaction mechanism. Uncovering new reactivity modes, such as unexpected rearrangements or domino reactions, could significantly expand the synthetic utility of this compound.

| Mechanistic Aspect | Investigative Tool | Potential Insights for this compound |

| Transition State Analysis | DFT Calculations | Understanding selectivity in cyclization reactions. researchgate.net |

| Reaction Kinetics | Experimental Monitoring | Optimizing reaction conditions for higher efficiency. |

| Intermediate Trapping | Spectroscopy | Identifying key reactive species in catalytic cycles. |

| Isotopic Labeling | Mass Spectrometry/NMR | Tracing bond formations and breakages. |

Stereochemical Control in Complex Cyclization Pathways

The ability to control the three-dimensional arrangement of atoms in a molecule is of paramount importance in modern organic synthesis, particularly for the preparation of biologically active compounds. The cyclization of this compound can generate multiple stereocenters, making stereochemical control a critical area of future research.

The development of chiral catalysts is a primary strategy for achieving enantioselective transformations. By using catalysts bearing chiral ligands, it is possible to favor the formation of one enantiomer of a chiral product over the other. For this compound, this could involve the design of novel chiral phosphine ligands for palladium or nickel catalysts, or the use of chiral dirhodium carboxylates for cycloaddition reactions.

Substrate-controlled diastereoselectivity is another important aspect. The existing stereocenters in a substituted this compound derivative can influence the stereochemical outcome of a cyclization reaction. Understanding these substrate-based directing effects will be crucial for the synthesis of complex molecules with multiple stereocenters. Future research will likely focus on leveraging both catalyst and substrate control to achieve high levels of both diastereoselectivity and enantioselectivity in the cyclization of this compound and its derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Iodohepta-1,6-diene, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : Transition-metal-catalyzed cross-coupling reactions are commonly employed for iodinated dienes. For example, palladium-catalyzed phosphorylation of 1-iodo-1,6-dienes (as seen in analogous systems) can introduce functional groups while preserving the diene backbone . Optimizing solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., Pd(PPh₃)₄) is critical to avoid side reactions like β-hydride elimination. Reaction monitoring via TLC and GC-MS is recommended to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. The iodine atom induces distinct splitting patterns in NMR due to its large spin-orbit coupling. For example, the vinylic protons adjacent to iodine in 1,6-dienes show deshielding (~δ 5.5–6.5 ppm) and coupling constants (J = 10–12 Hz) indicative of trans-configuration . HRMS (ESI+) should confirm the molecular ion peak [M+H]⁺ with isotopic patterns matching iodine’s natural abundance .

Q. How does the storage environment (e.g., temperature, light exposure) affect the stability of this compound?

- Methodological Answer : Storage in amber vials at 2–8°C under inert gas (Ar/N₂) minimizes degradation. Iodinated alkenes are prone to light-induced radical reactions; UV-Vis spectroscopy can track decomposition via absorbance shifts at 250–300 nm. Periodic NMR analysis is advised to detect iodohydrin or dimerization byproducts .

Advanced Research Questions

Q. What mechanistic pathways dominate in the intramolecular cyclization of this compound, and how does the iodine substituent influence regioselectivity?

- Methodological Answer : The iodine atom acts as a directing group, favoring 5-exo-trig cyclization over 6-endo pathways due to its electron-withdrawing effect. Computational studies (DFT) on analogous systems show that the transition state for iodonium ion formation is stabilized by hyperconjugation . Experimental validation via kinetic isotope effects (KIEs) and trapping of intermediates with nucleophiles (e.g., MeOH) can elucidate competing pathways .

Q. How does UV irradiation alter the reactivity of this compound, and what photoproducts are plausible?

- Methodological Answer : Photolysis at 254 nm likely induces [2+2] cycloaddition or diradical formation. For example, 2,6-diphenylhepta-1,6-diene forms bicyclic structures under similar conditions, as inferred from HRMS and IR data . Time-resolved EPR spectroscopy could detect transient diradical species, while HPLC-MS identifies stable photoproducts .

Q. What computational strategies (e.g., DFT, MD simulations) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model the oxidative addition step in Pd-catalyzed reactions, where iodine’s polarizability lowers the activation energy. Solvent effects (SMD model) and steric parameters (e.g., Tolman cone angles) refine predictions of catalytic efficiency . Comparing computed vs. experimental Hammett ρ values validates electronic effects .

Q. How can this compound serve as a monomer in polymerization, and what structural features dictate polymer properties?

- Methodological Answer : Living polymerization techniques (e.g., anionic or Ziegler-Natta) with 3-methylenehepta-1,6-diene analogs produce cis-1,4-polymers with high elasticity. The iodine substituent may act as a chain-transfer agent; GPC and DSC data (Tg, Tm) correlate monomer structure with polymer crystallinity . Post-polymerization modifications (e.g., thiol-ene click chemistry) introduce functionality .

Q. How should researchers resolve contradictory data in catalytic applications of this compound (e.g., inconsistent yields in Suzuki-Miyaura couplings)?

- Methodological Answer : Systematic screening of ligands (e.g., XPhos vs. SPhos) and bases (K₂CO₃ vs. CsF) identifies optimal conditions. Replicate experiments with controlled O₂/moisture levels (Schlenk techniques) reduce variability. Statistical tools (e.g., ANOVA) analyze significance of factors like temperature or catalyst loading .

Methodological Best Practices

- Literature Review : Use SciFinder and Reaxys to compile synthetic protocols and reaction databases, prioritizing peer-reviewed journals over patents .

- Data Presentation : Include processed data (e.g., NMR integrals, kinetic plots) in the main text; raw datasets (HPLC chromatograms, crystallography files) belong in appendices .

- Ethical Compliance : Adhere to safety protocols for handling iodinated compounds (e.g., fume hood use, waste disposal per OSHA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.